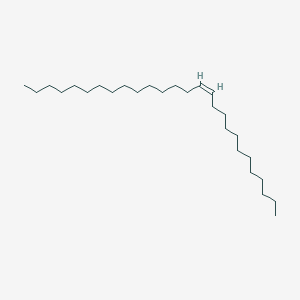
12Z-Heptacosene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12Z-Heptacosene is an organic compound with the molecular formula C27H54. It is a long-chain hydrocarbon with a double bond at the 12th carbon position in the Z-configuration. This compound is part of the alkene family and is known for its presence in various natural sources, including plant waxes and insect pheromones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12Z-Heptacosene typically involves the use of long-chain alkenes and alkanes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with a long-chain aldehyde to form the desired alkene. The reaction conditions usually involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of long-chain alkynes or the dehydrogenation of long-chain alkanes. These processes are carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 12Z-Heptacosene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can convert this compound to heptacosane.
Substitution: Halogenation reactions using halogens like chlorine or bromine can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Chlorine or bromine in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Heptacosane.
Substitution: Halogenated heptacosene derivatives.
Wissenschaftliche Forschungsanwendungen
12Z-Heptacosene has several applications in scientific research:
Chemistry: It is used as a model compound for studying the properties and reactions of long-chain alkenes.
Biology: this compound is found in insect pheromones and is used in studies related to insect behavior and communication.
Industry: It is used in the formulation of lubricants and as a component in the production of synthetic waxes.
Wirkmechanismus
The mechanism of action of 12Z-Heptacosene in biological systems involves its interaction with cellular membranes and proteins. In the context of overcoming multidrug resistance in cancer cells, this compound acts as a substrate and potent inhibitor of P-glycoprotein, a protein that pumps drugs out of cells. By inhibiting P-glycoprotein, this compound enhances the retention and efficacy of chemotherapeutic drugs inside the cells .
Vergleich Mit ähnlichen Verbindungen
Heptacosane: A saturated hydrocarbon with the same carbon chain length but without the double bond.
Nonacosene: A similar long-chain alkene with a different carbon chain length.
Uniqueness: 12Z-Heptacosene is unique due to its specific double bond position and configuration, which imparts distinct chemical and biological properties. Unlike heptacosane, which is fully saturated, this compound can participate in additional chemical reactions due to the presence of the double bond. Its role in modulating drug resistance also sets it apart from other long-chain hydrocarbons .
Eigenschaften
Molekularformel |
C27H54 |
|---|---|
Molekulargewicht |
378.7 g/mol |
IUPAC-Name |
(Z)-heptacos-12-ene |
InChI |
InChI=1S/C27H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h23,25H,3-22,24,26-27H2,1-2H3/b25-23- |
InChI-Schlüssel |
YJGFKGHRGHHESI-BZZOAKBMSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC/C=C\CCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCC=CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-N-methyl-N-[(1S)-1-(naphthalen-2-yl)ethyl]pyridin-2-amine](/img/structure/B12305895.png)

![2-([1,1'-Biphenyl]-4-yl)propan-2-amine](/img/structure/B12305912.png)
![(2S)-2-{[1-(4-Methoxybenzenesulfonyl)piperidin-4-YL]formamido}-4-methylpentanoic acid](/img/structure/B12305915.png)

![(R)-N-((S)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12305927.png)
![(11aS)-1,2,10,11-Tetramethyl-4,8-bis(t-butyl)-6-[[(2S,5S)-(2,5-diphenyl-1-phospholanyl) methoxy]-dibenzo[d,f][1,3,2]dioxaphosphepin] SaxS,S-BOBPHOS](/img/structure/B12305934.png)
![Tris[mu-[2-amino-1,4-benzenedicarboxylato(2-)-kappaO1:kappaO'1]]diaquachloro-mu3-oxotri-aluminum MOF, MIL-101(Al)-NH2](/img/structure/B12305945.png)
![[2-acetyloxy-4-formyl-13-(furan-3-yl)-5-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-16-oxatetracyclo[8.6.0.03,8.011,15]hexadec-11-en-7-yl] (E)-2-methylbut-2-enoate](/img/structure/B12305949.png)


![[cis-6-Methyl-2-morpholinyl]methanol hydrochloride](/img/structure/B12305962.png)
![2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B12305975.png)
